Quercilicoside A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

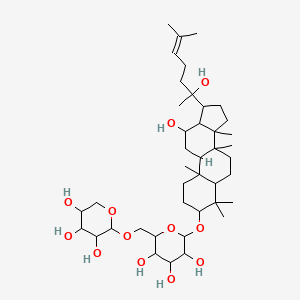

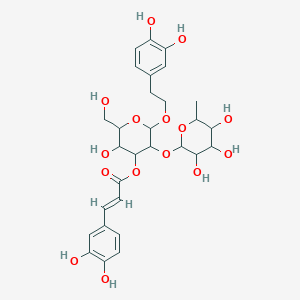

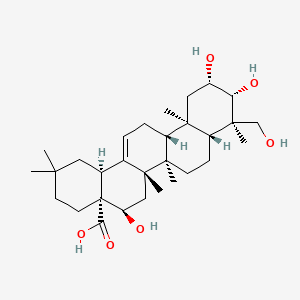

Quercilicoside a belongs to the class of organic compounds known as triterpene saponins. These are glycosylated derivatives of triterpene sapogenins. The sapogenin moiety backbone is usually based on the oleanane, ursane, taraxastane, bauerane, lanostane, lupeol, lupane, dammarane, cycloartane, friedelane, hopane, 9b, 19-cyclo-lanostane, cycloartane, or cycloartanol skeleton. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the cytoplasm and membrane (predicted from logP). Outside of the human body, this compound can be found in coffee and coffee products and fats and oils. This makes this compound a potential biomarker for the consumption of these food products.

科学的研究の応用

Bioavailability and Absorption

Quercilicoside A, a dietary flavonoid, is being studied for its potential benefits in human health due to its antioxidant properties. One area of focus is the bioavailability and absorption of this compound in the human body. Research indicates that humans can absorb appreciable amounts of this compound, and its absorption is enhanced when conjugated with glucose. Studies have shown that the absorption of quercetin, a form of this compound, can vary based on its form, with quercetin glucosides from onions having a higher absorption rate compared to quercetin aglycone or quercetin rutinoside. This absorption could lead to a gradual accumulation in plasma, potentially enhancing the antioxidant capacity of blood plasma (Hollman et al., 1995).

Cognitive Function and Cerebral Blood Flow

Recent studies have explored the potential cognitive benefits of this compound intake. One study reported that regular consumption of a beverage containing quercetin glycoside might improve cognitive function, particularly reaction time, in adults. The study also suggested that this compound could help maintain cerebral blood flow and suppress the accumulation of amyloid β, a waste product in the brain, potentially offering protective effects against cognitive decline (Nakamura et al., 2022).

Cardiovascular Health

This compound has also been studied for its potential effects on cardiovascular health. Research indicates that it can positively influence blood properties, such as reducing blood viscosity and improving the rheological properties of blood. This effect was particularly noted in aged patients with metabolic syndrome, where treatment with this compound led to a decrease in spontaneous and induced aggregation of platelets and a decrease in total cholesterol and low-density lipoprotein cholesterol levels. These changes may contribute to a reduced risk of cardiovascular complications associated with metabolic syndrome (Naskalova et al., 2020).

特性

CAS番号 |

87340-30-5 |

|---|---|

分子式 |

C36H58O11 |

分子量 |

666.8 g/mol |

IUPAC名 |

[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 1,10,11-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C36H58O11/c1-18-9-12-36(30(44)47-29-26(42)25(41)24(40)21(16-37)46-29)14-13-33(4)19(27(36)35(18,6)45)7-8-23-31(2)15-20(39)28(43)32(3,17-38)22(31)10-11-34(23,33)5/h7,18,20-29,37-43,45H,8-17H2,1-6H3 |

InChIキー |

WKKBYJLXSKPKSC-UHFFFAOYSA-N |

SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1(C)O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O |

正規SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1(C)O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O |

melting_point |

247°C |

物理的記述 |

Solid |

同義語 |

niga-ichigoside F1 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-hydroxy-N-[(4E,8E)-3-hydroxy-9-methyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]hexadecanamide](/img/structure/B1253874.png)

![(2R)-2-[(E)-3-[(2S,3S)-3-[(1S)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B1253875.png)

![4-[(2-Heptan-3-yl-1,3-dioxolan-4-yl)methyl]-4-methylmorpholin-4-ium](/img/structure/B1253877.png)

![(2S,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[[(2R,3R,6S)-3-amino-6-[1-(methylamino)ethyl]-2-oxanyl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B1253888.png)